molecular formula C9H9N3S B1268419 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 26963-43-9

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B1268419
CAS No.: 26963-43-9
M. Wt: 191.26 g/mol
InChI Key: HOVGXOGNNMTUTM-UHFFFAOYSA-N
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Description

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a thiophene ring at the 6-position. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

4-methyl-6-thiophen-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVGXOGNNMTUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345596
Record name 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26963-43-9
Record name 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Methodology

A widely reported approach involves the cyclocondensation of chalcones with guanidine hydrochloride under basic conditions. Chalcones are synthesized via Claisen-Schmidt condensation between substituted acetophenones and aldehydes. For 4-methyl-6-(thiophen-2-yl)pyrimidin-2-amine, thiophene-2-carbaldehyde serves as the aldehyde component.

Reaction Scheme

  • Chalcone Formation :
    $$
    \text{4-Methylacetophenone} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{KOH, EtOH}} \text{Chalcone Intermediate}
    $$
  • Pyrimidine Cyclization :
    $$
    \text{Chalcone} + \text{Guanidine HCl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, \Delta} \text{this compound}
    $$

Optimized Conditions and Yields

Step Reagents Solvent Temperature Time Yield Reference
Chalcone synthesis KOH (50% aq.) Ethanol RT 20 h 85–92%
Cyclization Guanidine HCl, K$$2$$CO$$3$$ DMF Reflux 2 h 70–78%

Key Observations :

  • Higher yields are achieved with electron-withdrawing substituents on the chalcone.
  • DMF enhances solubility of guanidine, improving reaction efficiency.

Suzuki Coupling of Chloropyrimidines

Palladium-Catalyzed Cross-Coupling

This method involves coupling 2,4-dichloro-6-methylpyrimidine with thiophen-2-ylboronic acid under Suzuki-Miyaura conditions.

Reaction Scheme :
$$
\text{2,4-Dichloro-6-methylpyrimidine} + \text{Thiophen-2-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-Chloro-6-methyl-2-(thiophen-2-yl)pyrimidine}
$$
Followed by amination:
$$
\text{4-Chloro intermediate} + \text{NH}3 \xrightarrow{\text{Al}2\text{O}_3, \text{Toluene}} \text{Target Compound}
$$

Reaction Parameters

Step Catalyst Base Solvent Temperature Yield Reference
Coupling Pd(PPh$$3$$)$$4$$ Na$$2$$CO$$3$$ 1,2-Dimethoxyethane 90°C 95%
Amination Al$$2$$O$$3$$ NH$$_3$$ Toluene 230°C 60%

Advantages :

  • High regioselectivity for the 4-position of pyrimidine.
  • Scalable for industrial applications.

Condensation with Thiophene Aldehydes

One-Pot Synthesis

A modified approach condenses 4-methyl-2-aminopyrimidine with thiophene-2-carbaldehyde in ethanol under acidic conditions.

Reaction Scheme :
$$
\text{4-Methyl-2-aminopyrimidine} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{AcOH, EtOH}} \text{Target Compound}
$$

Performance Metrics

Solvent Acid Catalyst Temperature Time Yield Reference
Ethanol Acetic acid RT 24 h 65–70%

Limitations :

  • Requires purification via recrystallization due to byproduct formation.

Comparative Analysis of Methods

Method Advantages Disadvantages Typical Yield
Cyclocondensation Cost-effective, scalable Multi-step synthesis 70–78%
Suzuki coupling High purity, regioselective Expensive catalysts 60–95%
Aldehyde condensation One-pot synthesis Moderate yields 65–70%

Structural Characterization and Validation

Synthesized compounds are validated using:

  • $$^1$$H NMR : Peaks at δ 7.2–7.5 ppm (thiophene protons), δ 6.3 ppm (NH$$_2$$).
  • HRMS : Molecular ion peak at m/z 191.26 [M+H]$$^+$$.
  • Melting Point : 171–172°C.

Emerging Trends and Modifications

Recent studies explore:

  • Microwave-assisted synthesis to reduce reaction time.
  • Functionalization at the 4-position for enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is primarily used as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity against targeted biological pathways. Research has indicated that derivatives of this compound can lead to the development of potent therapeutic agents.

Study Findings
MDPI (2021)Explored the synthesis and biological evaluation of pyrimidine derivatives, including 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, highlighting its potential in treating neurological conditions .
Chem-ImpexIdentified its role in enhancing drug efficacy and specificity for neurological disorders .

Agricultural Chemistry

Agrochemical Formulation
In agricultural applications, this compound is utilized in formulating agrochemicals. Its effectiveness as a pesticide has been noted, with reduced environmental impact compared to traditional pesticides. This compound contributes to developing safer agricultural practices.

Application Benefit
Pesticide DevelopmentProvides effective pest control solutions with minimized ecological footprint .

Material Science

Organic Semiconductor Development
The compound is being investigated for its potential in developing advanced materials such as organic semiconductors. These materials are crucial for enhancing the performance of electronic devices, including transistors and photovoltaic cells.

Research Focus Outcome
Material InnovationExplored for use in organic semiconductors to improve electronic device performance .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is studied for its role as an enzyme inhibitor. This application aids in understanding metabolic pathways and identifying potential therapeutic targets for various diseases.

Study Type Significance
Enzyme InhibitionContributes to identifying therapeutic targets in metabolic pathways .

Analytical Chemistry

Method Development for Compound Detection
The compound is also utilized in analytical chemistry for developing methods to detect and quantify other compounds. Its properties enhance the accuracy and reliability of laboratory analyses.

Application Area Impact
Analytical MethodsImproves detection accuracy and reliability in laboratory settings .

Case Study 1: Neurological Drug Development

A study published in MDPI focused on synthesizing derivatives of this compound for treating neurological disorders. The researchers demonstrated that specific modifications to the compound led to enhanced binding affinity to target receptors, showcasing its potential as a lead compound in drug development .

Case Study 2: Eco-friendly Pesticide Formulation

Research highlighted the use of this compound in formulating eco-friendly pesticides that effectively control pests while reducing harmful environmental impacts. The study compared traditional pesticides with formulations containing this compound, showing improved efficacy with lower toxicity levels .

Mechanism of Action

The mechanism of action of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood. its structure suggests that it may interact with biological targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in hydrophobic interactions. These interactions could modulate the activity of specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the thiophene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, including anti-cancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methyl group and a thiophene ring, which contributes to its biological activity. The presence of these functional groups allows for various interactions with biological targets, such as enzymes and receptors, potentially leading to therapeutic applications.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific molecular targets through hydrogen bonding and π-π interactions facilitated by its pyrimidine and thiophene moieties. Such interactions could modulate various signaling pathways involved in cell proliferation and apoptosis.

Anti-Cancer Properties

Recent studies have highlighted the anti-proliferative effects of this compound on various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • HepG-2 (liver cancer)
  • Findings :
    • The compound demonstrated significant anti-proliferative activity against MCF-7 cells with an IC50 value of approximately 13.42 μg/mL (0.045 μM) .
    • It exhibited lower activity against MDA-MB-231 cells but still indicated potential as a lead structure for further development .

Comparative Biological Activity Table

Biological Activity Cell Line/Target IC50 Value Remarks
Anti-proliferativeMCF-713.42 μg/mL (0.045 μM)Significant activity observed
Anti-proliferativeMDA-MB-231Higher than MCF-7Lower selectivity compared to MCF-7
Enzyme InhibitionVarious kinasesNot specifiedPotential therapeutic applications in cancer

Other Pharmacological Activities

In addition to its anti-cancer properties, this compound has been explored for other biological activities:

  • Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting that this compound may also possess such activities .
  • Anti-inflammatory Effects : Research indicates that derivatives of pyrimidines can inhibit COX enzymes, which are crucial in inflammatory processes .

Case Studies and Research Findings

  • In Vitro Studies : A study investigated the anti-proliferative effects of various thienopyrimidine derivatives, including this compound, revealing promising results in inhibiting cancer cell growth without significant cytotoxicity to normal cells .
  • Structure–Activity Relationship (SAR) : The presence of electron-donating groups on the pyrimidine scaffold has been linked to enhanced biological activity, emphasizing the importance of chemical modifications in developing more potent derivatives .
  • Potential Applications : Given its kinase inhibition properties, this compound is being considered for further development as a therapeutic agent targeting specific cancer types .

Q & A

Q. What are effective synthetic routes for 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or Suzuki coupling to introduce the thiophene moiety. For example:

  • Microwave-assisted synthesis (e.g., GP2 protocol in ) can reduce reaction times and improve yields. Reaction parameters (temperature, solvent, catalyst) should be optimized using Design of Experiments (DoE) principles.
  • Substitution reactions (e.g., replacing chloro or methylsulfonyl groups with amines) are common. For pyrimidine derivatives, intermediates like 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine () can be functionalized via nucleophilic aromatic substitution under inert atmospheres (argon/nitrogen) .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^13C, and 19F^19F NMR (if fluorinated analogs exist) to confirm substituent positions. For example, in , 1H^1H NMR resolved thiophene protons at δ 6.98–7.01 ppm and pyrimidine protons at δ 5.91 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., HRMS in confirmed [M+H]+^+ at m/z 364.0590) .
  • X-ray Crystallography : Determine bond lengths, dihedral angles, and hydrogen-bonding networks. For analogous pyrimidines, dihedral angles between pyrimidine and aryl groups range from 12–86° () .

Q. How can computational methods guide the synthesis and conformational analysis of this compound?

Methodological Answer:

  • Reaction Path Search : Tools like Gaussian or ORCA perform quantum chemical calculations to predict intermediates and transition states. ICReDD’s approach () combines computation and experimental data to optimize reaction conditions (e.g., solvent polarity, catalyst selection) .
  • Conformational Analysis : Density Functional Theory (DFT) calculates energy-minimized geometries. Compare computed dihedral angles (e.g., thiophene-pyrimidine torsion) with X-ray data to validate models .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

Methodological Answer:

  • Dose-Response Studies : Perform IC50_{50}/EC50_{50} assays with controlled concentrations (e.g., COX-1/COX-2 inhibition protocols in ) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace thiophene with phenyl or piperidine groups) and compare activities. shows that electron-withdrawing groups (e.g., trifluoromethyl) enhance antimicrobial potency .
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., fungal cytochrome P450 in ) .

Q. What strategies address discrepancies in spectroscopic or crystallographic data?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR shifts with 13C^13C-DEPT or HSQC. For crystallography, check R-factor convergence (e.g., achieved R = 0.040) .
  • Dynamic NMR : Resolve rotational barriers in flexible substituents (e.g., thiophene rotation) at variable temperatures.
  • Synchrotron X-ray Diffraction : High-resolution data collection (e.g., 0.8 Å) resolves ambiguous electron density in polymorphic forms () .

Q. How to design pharmacological screening protocols for receptor binding or enzyme inhibition?

Methodological Answer:

  • In Vitro Assays :
    • COX Inhibition : Use ELISA kits (Thromboxane B2 for COX-1, Prostaglandin E2 for COX-2) with IC50_{50} determination via 4-parameter nonlinear regression () .
    • Receptor Binding : Submit compounds to programs like NIMH-PDSP for high-throughput screening against GPCRs, ion channels, and transporters () .
  • In Vivo Models : For antimicrobial activity, use murine infection models with dose-ranging studies (e.g., ’s protocols for pyrimidine derivatives) .

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